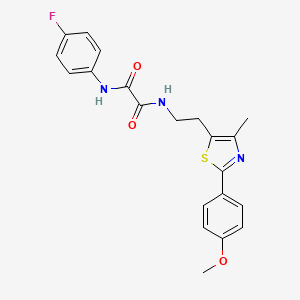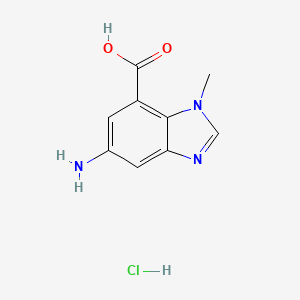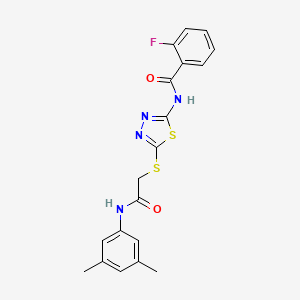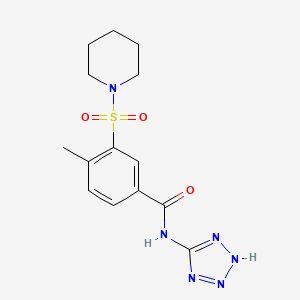![molecular formula C20H22ClF3N2OS B2989146 1-[4-(3-Chlorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol CAS No. 338422-10-9](/img/structure/B2989146.png)
1-[4-(3-Chlorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Chlorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol is a useful research compound. Its molecular formula is C20H22ClF3N2OS and its molecular weight is 430.91. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(3-Chlorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(3-Chlorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
This compound has been identified as a potent dopamine transporter inhibitor . It is highly selective for the dopamine transporter with a dissociation constant ( K_i ) of 0.04 nM, indicating its potential use in the study of neurological disorders where dopamine regulation is disrupted .
Psychiatric Disorder Research
Due to its high affinity for the dopamine transporter, this chemical could be used in research models of psychiatric disorders such as depression, schizophrenia, and bipolar disorder, where dopamine transport mechanisms are often implicated .
Drug Discovery
The compound’s selectivity profile makes it a valuable tool in drug discovery, particularly in the development of new therapeutic agents targeting the central nervous system, including potential treatments for Parkinson’s disease and attention deficit hyperactivity disorder (ADHD) .
Sigma Receptor Research
Originally described as a sigma receptor ligand, this compound may be useful in exploring the role of sigma receptors in the brain, which are implicated in several neuropsychiatric conditions .
Comparative Pharmacology
Researchers can use this compound to compare the pharmacological profiles of various dopamine reuptake inhibitors, enhancing our understanding of their mechanisms of action and side effect profiles .
Neurotoxicity Studies
Given its potent action on dopamine transporters, this compound can be used in studies investigating the neurotoxic effects of excessive dopamine reuptake inhibition, which is relevant for understanding the neurotoxicity of certain drugs of abuse .
Behavioral Studies
In animal models, compounds like this can be used to assess the behavioral effects of altered dopamine levels, such as changes in reward-seeking behavior, motivation, and cognitive function .
Molecular Modeling
The compound’s structure allows for molecular modeling studies to predict the binding affinity and interaction with various neurotransmitter transporters and receptors, aiding in the design of more selective and efficacious pharmacological agents .
Wirkmechanismus
Target of Action
The primary target of this compound is the dopamine transporter (DAT) . The dopamine transporter plays a crucial role in the regulation of dopamine levels in the brain, which is involved in reward, motivation, and motor control.
Mode of Action
This compound acts as a highly potent dopamine reuptake inhibitor . It binds to the dopamine transporter, preventing the reuptake of dopamine into the presynaptic neuron. This results in an increase in the extracellular concentration of dopamine, enhancing dopaminergic neurotransmission .
Biochemical Pathways
By inhibiting the reuptake of dopamine, this compound affects the dopaminergic pathways in the brain. These pathways are involved in various functions, including motor control, reward, and the release of various hormones .
Pharmacokinetics
As a dopamine reuptake inhibitor, it is likely to cross the blood-brain barrier and exert its effects in the central nervous system .
Result of Action
The inhibition of dopamine reuptake leads to an increase in the concentration of dopamine in the synaptic cleft. This can result in heightened dopamine receptor activation, which can lead to various effects depending on the specific dopaminergic pathway involved .
Action Environment
Environmental factors such as the presence of other drugs, the individual’s health status, and genetic factors can influence the action, efficacy, and stability of this compound. Specific details about how these factors interact with this compound are currently unknown .
Eigenschaften
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]sulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF3N2OS/c21-16-4-2-5-17(12-16)26-9-7-25(8-10-26)13-18(27)14-28-19-6-1-3-15(11-19)20(22,23)24/h1-6,11-12,18,27H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERCZGFXKOWPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=CC(=C2)C(F)(F)F)O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4-Fluorophenyl)pyrrolidine-1-carbonyl]-1-(prop-2-yn-1-yl)piperidine](/img/structure/B2989063.png)
![3-(benzo[d]thiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate](/img/structure/B2989064.png)
![2-(Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-1-(naphthalen-1-yl)ethanone](/img/structure/B2989065.png)

![1-(2-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2989068.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2989070.png)
![8-((3,4-Dimethylphenyl)sulfonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2989071.png)

![1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B2989077.png)




